N'-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an oxazole ring, and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the dihydropyridine moiety: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia are reacted under acidic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.
Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Coupling reactions: The final compound is obtained by coupling the synthesized intermediates using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
N’-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N’-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid
Uniqueness
N’-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c1-22-7-2-3-13(17(22)26)18(27)23-8-4-12(5-9-23)11-19-15(24)16(25)20-14-6-10-28-21-14/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEUKKLZSLLBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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